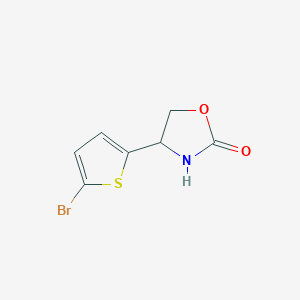

4-(5-Bromothiophen-2-yl)oxazolidin-2-one

CAS No.:

Cat. No.: VC18146668

Molecular Formula: C7H6BrNO2S

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrNO2S |

|---|---|

| Molecular Weight | 248.10 g/mol |

| IUPAC Name | 4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C7H6BrNO2S/c8-6-2-1-5(12-6)4-3-11-7(10)9-4/h1-2,4H,3H2,(H,9,10) |

| Standard InChI Key | HLFSSPOIHKJCCZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC(=O)O1)C2=CC=C(S2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(5-Bromothiophen-2-yl)oxazolidin-2-one features a five-membered oxazolidinone ring fused to a thiophene moiety substituted with a bromine atom at the 5-position. The oxazolidinone ring (C₃H₅NO₂) contributes a rigid, planar structure, while the bromothiophene (C₄H₂BrS) introduces electronic asymmetry due to the electronegative bromine atom. This combination creates a dipole moment that enhances reactivity in cross-coupling reactions .

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO₂S |

| Molecular Weight | 248.10 g/mol |

| IUPAC Name | 4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one |

| Key Functional Groups | Oxazolidinone, Thiophene, Bromine |

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the oxazolidinone ring protons (δ 3.5–4.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm). The bromine atom induces deshielding effects, shifting the thiophene proton signals upfield compared to non-halogenated analogs.

Synthetic Routes and Optimization

Primary Synthesis Methodology

The synthesis of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one typically involves a two-step process:

-

Formation of the Thiophene Intermediate: 5-Bromothiophene-2-carboxylic acid is converted to its corresponding acyl chloride, which undergoes nucleophilic substitution with an amine to yield 5-bromo-2-aminothiophene.

-

Oxazolidinone Cyclization: The amine intermediate reacts with ethylene carbonate under basic conditions (e.g., LiOH) to form the oxazolidinone ring .

Table 2: Reaction Conditions for Cyclization

| Parameter | Optimized Value |

|---|---|

| Base | Lithium hydroxide (LiOH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 24 hours |

| Yield | 65–70% |

This method, adapted from analogous oxazolidinone syntheses, emphasizes the role of LiOH in deprotonating the amine and facilitating ring closure .

Challenges and Modifications

Early attempts using potassium tert-butoxide (t-BuOK) in acetonitrile or THF resulted in low yields (<30%) due to side reactions. Switching to LiOH in DMF improved efficiency by stabilizing the intermediate and minimizing hydrolysis .

Chemical Reactivity and Functionalization

Bromine-Directed Reactions

The bromine atom on the thiophene ring serves as a handle for further functionalization:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aryl groups, enabling diversification of the thiophene moiety.

-

Nucleophilic Aromatic Substitution: Reaction with amines or alkoxides at elevated temperatures substitutes bromine with nitrogen- or oxygen-containing groups.

Oxazolidinone Ring Modifications

The oxazolidinone’s carbonyl group participates in condensation reactions with hydrazines or hydroxylamines to form hydrazide or hydroxamic acid derivatives, respectively. These modifications are critical for tuning pharmacokinetic properties in drug candidates .

Applications in Medicinal Chemistry

Antibacterial Agents

Oxazolidinones are renowned for their ribosomal binding activity, inhibiting bacterial protein synthesis. The bromothiophene moiety in 4-(5-Bromothiophen-2-yl)oxazolidin-2-one enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system infections .

Cancer Therapeutics

In mutant IDH1-driven cancers, oxazolidinones inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG). Preclinical studies demonstrate that fluorinated oxazolidinone analogs reduce 2-HG levels by >90% in glioma models, with 19 (a derivative) showing oral bioavailability and brain penetration .

Table 3: Comparative Bioactivity of Oxazolidinone Derivatives

| Compound | Cellular IC₅₀ (μM) | Microsomal CLᵢₙₜ (μL/min/mg) |

|---|---|---|

| 19 | 0.039 | 7 |

| Non-fluorinated analog | 0.5 | 59 |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value of 2.1 (calculated) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Bromine’s electron-withdrawing effect reduces basicity, stabilizing the molecule under physiological pH .

Metabolic Stability

Fluorination of the oxazolidinone ring (e.g., 19) reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. Rodent studies show a 17-fold increase in oral bioavailability compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume